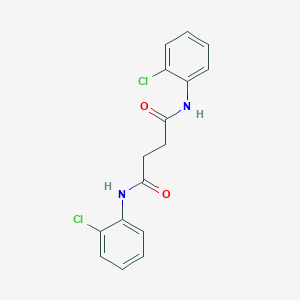

N,N'-bis(2-chlorophenyl)butanediamide

Description

N,N'-bis(2-chlorophenyl)butanediamide is a symmetric alkanediamide derivative characterized by two 2-chlorophenyl groups attached to the nitrogen atoms of a butanediamide backbone. Its physicochemical properties, such as lipophilicity and aqueous solubility, are influenced by the electron-withdrawing chlorine substituents and the length of the alkanediamide chain .

Propriétés

Formule moléculaire |

C16H14Cl2N2O2 |

|---|---|

Poids moléculaire |

337.2g/mol |

Nom IUPAC |

N,N'-bis(2-chlorophenyl)butanediamide |

InChI |

InChI=1S/C16H14Cl2N2O2/c17-11-5-1-3-7-13(11)19-15(21)9-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |

Clé InChI |

HCCKVCSQGHSKQX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Cl)Cl |

SMILES canonique |

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Cl)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Effects on Aromatic Rings

- N,N'-bis(2-hydroxyphenyl)butanediamide (): Replacing chlorine with hydroxyl groups results in distinct hydrogen-bonding capabilities. The hydroxyl groups facilitate intermolecular interactions, leading to a monoclinic crystal structure (space group P21/c) with unit cell parameters a = 5.576 Å, b = 4.885 Å, and c = 25.397 Å . In contrast, the 2-chlorophenyl analogue likely exhibits weaker hydrogen bonding but enhanced lipophilicity due to chlorine’s hydrophobic nature.

- N,N'-bis(3,4-dichlorophenyl)butanediamide (): Additional chlorination at the 3-position increases steric bulk and electron-withdrawing effects. This derivative demonstrates stronger inhibition of oxygen evolution rate (OER) in spinach chloroplasts compared to the 2-chlorophenyl variant, attributed to enhanced interaction with photosystem II .

Alkanediamide Chain Length Variations

- Propanediamide Analogues: N,N'-bis(2-chlorophenyl)propanediamide (): Shortening the chain from four carbons (butanediamide) to three (propanediamide) alters molecular packing. The propanediamide derivative crystallizes with a planar amide geometry, while butanediamide’s longer chain may introduce conformational flexibility .

Antimycobacterial and Antialgal Activity

- N,N'-bis(3,4-dichlorophenyl)butanediamide (): Exhibits potent inhibition of Mycobacterium tuberculosis (MIC values in the µg/mL range) due to its ability to chelate heavy metals critical for bacterial survival .

- N,N'-diarylalkanediamides with Varying Chain Lengths ():

- For R = 4-Cl, antialgal activity increases with chain length (m = 2–4), peaking at butanediamide (m = 4). Longer chains (hexanediamide, m = 6) show reduced activity due to solubility limitations .

- Parabolic activity trends are observed for R = 4-CH₃ and 3,4-Cl₂, with optimal activity at m = 6 (octanediamide) .

Solubility and Physicochemical Properties

- Lipophilicity vs. Solubility :

- Chlorine substituents enhance lipophilicity but reduce aqueous solubility, limiting bioavailability. For example, N,N'-bis(2-chlorophenyl)butanediamide has lower solubility than its hydroxylated analogue .

- Chain elongation exacerbates solubility issues; butanediamides generally exhibit better solubility than hexanediamides .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.